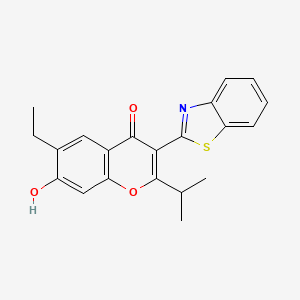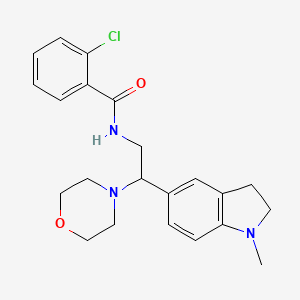![molecular formula C26H28N6O3 B2395876 2-(4-エチルフェニル)-5-(2-(4-(2-メトキシフェニル)ピペラジン-1-イル)-2-オキソエチル)ピラゾロ[1,5-d][1,2,4]トリアジン-4(5H)-オン CAS No. 1291844-18-2](/img/structure/B2395876.png)
2-(4-エチルフェニル)-5-(2-(4-(2-メトキシフェニル)ピペラジン-1-イル)-2-オキソエチル)ピラゾロ[1,5-d][1,2,4]トリアジン-4(5H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one" is a novel organic compound belonging to the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family. These compounds typically exhibit significant biological and pharmacological activities, making them of interest in various fields such as medicinal chemistry and pharmacology.
科学的研究の応用
Chemistry
Used as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Investigated for its potential use as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine
Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer, due to its ability to interact with specific biological pathways.
Industry
Employed in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
準備方法
Synthetic Routes and Reaction Conditions
Initial Reaction: : Typically involves the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form 2-(4-ethylphenyl)hydrazine.
Cyclization: : The intermediate undergoes cyclization with 1,2,4-triazine-3,5-dione under acidic conditions to form the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one skeleton.
Industrial Production Methods
For large-scale production, optimized methods often include continuous flow reactions and the use of microwave-assisted organic synthesis to enhance reaction rates and yields. Solvent-free and green chemistry approaches are also employed to minimize environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, often facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions occur at specific sites, primarily involving halogen derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Palladium on carbon, hydrogen gas.
Nucleophiles: : Amines, thiols, and alcohols.
Major Products
These reactions typically yield various derivatives of the original compound with altered functionalities, potentially enhancing or modifying their biological activities.
作用機序
The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors, involved in crucial biological pathways. This interaction can inhibit or modulate the activity of these targets, leading to various therapeutic effects. Key pathways often include signal transduction cascades and metabolic pathways critical for cell survival and proliferation.
類似化合物との比較
Unique Features
Compared to other compounds in the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family, "2-(4-ethylphenyl)-5-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one" stands out due to its specific substitution pattern which can result in unique biological activities and improved pharmacokinetic properties.
List of Similar Compounds
2-phenyl-5-oxo-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
2-(4-methylphenyl)-5-oxo-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
2-(4-fluorophenyl)-5-oxo-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
特性
IUPAC Name |
2-(4-ethylphenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3/c1-3-19-8-10-20(11-9-19)21-16-23-26(34)31(27-18-32(23)28-21)17-25(33)30-14-12-29(13-15-30)22-6-4-5-7-24(22)35-2/h4-11,16,18H,3,12-15,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMGJUJRYLSUDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2395797.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)

![Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2395802.png)
![N-[(1R)-4-Cyano-2,3-dihydro-1H-inden-1-yl]prop-2-enamide](/img/structure/B2395803.png)
![(2-fluorophenyl)methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2395804.png)

![N-(2,4-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395807.png)
![5-(4-chlorophenyl)-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2395809.png)


